![molecular formula C17H16N2O3S2 B2868183 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896345-35-0](/img/structure/B2868183.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential as an anticancer agent. Its unique properties have made it a subject of interest for researchers in the field of cancer therapy.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : Research has led to the synthesis of novel compounds derived from benzothiazole scaffolds showing promising biological activities. For example, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have been synthesized, showcasing significant anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. These studies also include molecular docking studies to predict the mechanism of action and ADMET properties, indicating good oral drug-like behavior (Tiwari et al., 2017).
Antioxidant and Antibacterial Activities : Another study synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, demonstrating effective antioxidant and antibacterial activities. The compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards (Yakan et al., 2020).
Antibacterial Agents : Novel analogs of benzothiazole substituted pyrazol-5-ones were designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, underscoring their potential as antibacterial agents (Palkar et al., 2017).
Anticancer Evaluation : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against four cancer cell lines. The results showed moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have shown to exhibit anti-cancer activity against various cancer cell lines . They have been found to interact with key mitochondrial proteins such as Bcl-2 and Bax .
Mode of Action
Related compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . This suggests that the compound may interact with its targets to regulate cell cycle progression and apoptosis.
Biochemical Pathways
The compound appears to affect the p53 activation pathway via mitochondrial-dependent mechanisms . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Result of Action
The compound’s action results in the regulation of cell cycle and apoptosis . It induces G2/M cell cycle arrest and increases the levels of p53 in treated cells . This leads to an alteration in the balance of key mitochondrial proteins, resulting in apoptosis .
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-12-7-8-13(22-2)15-14(12)18-17(24-15)19-16(20)10-5-4-6-11(9-10)23-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLDBAUTSLHYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide |
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